Basic Yellow 5
Description
Contextualization of Basic Yellow 5 within Industrial and Environmental Research Landscapes
This compound, an organic compound belonging to the acridine (B1665455) class of dyes, holds a specific position within industrial and research settings. As a cationic or basic dye, its utility is rooted in its ability to form strong electrostatic bonds with materials bearing an anionic surface charge. auckland.ac.nz This property has led to its application in diverse industrial processes. Research indicates its use as a colorant in the manufacturing of electrostatic charge image developing toners, where it is mixed with polyester (B1180765) resins. epo.org It has also been identified as a component in certain hair dye formulations. usp.br
Beyond these primary applications, this compound is utilized in more specialized fields. In forensic science, for instance, it is employed as a dye stain in the processing of latent fingerprints, where its fluorescent properties are leveraged under alternate light sources to visualize ridge detail on nonporous surfaces. cts-forensics.com A niche application has also been noted in public works for the coloration of crosswalk markings on sealed streets. elsegundo.org
The industrial use of synthetic dyes, including this compound, invariably leads to environmental considerations. The discharge of dye-laden effluents from manufacturing facilities is a significant environmental concern. Consequently, a substantial body of research is dedicated to the detection, monitoring, and degradation of these compounds in aquatic environments. While specific environmental fate studies on this compound are not extensively detailed in readily available literature, the general principles of dye chemistry apply. Its solubility facilitates dispersal in water systems, and its complex aromatic structure suggests a degree of persistence. Research into the photostability and degradation of dyes, often studied through spectroscopic methods, is crucial for understanding their environmental impact and developing remediation strategies. auckland.ac.nzcardiff.ac.uk
Evolution of Academic Inquiry into Synthetic Dyes: Relevance to this compound
The academic study of synthetic dyes has evolved significantly since the synthesis of Mauveine in 1856. Initial research focused almost exclusively on the synthesis of new chromophores to expand the available color palette for the textile industry. This era was characterized by empirical discovery and the classification of dyes based on their application methods.
Over time, academic inquiry shifted towards a more fundamental understanding of the relationship between a dye's molecular structure and its properties. This included investigating the physicochemical principles governing dye-substrate interactions. For cationic dyes like this compound, research elucidated the importance of electrostatic interactions between the dye's cation and the anionic groups on substrates like polymers or fibers. auckland.ac.nz This understanding allowed for more controlled and efficient dyeing processes.
More recently, the focus of dye research has broadened beyond coloration. Scientists now explore the functional properties of dyes, treating them as specialized organic molecules. This evolution is evident in the use of dyes as probes and sensors. For example, some cationic yellow dyes are used in biomedical research as fluorescent probes that can bind to specific biological structures like nucleic acids, becoming highly fluorescent upon interaction. cardiff.ac.uk This "light-up" capability represents a significant evolution from a simple colorant to a sophisticated analytical tool. Similarly, the application of this compound in forensic science for latent print development is another example of this functional evolution, where its optical properties, rather than just its color, are the primary reason for its use. cts-forensics.com Current research continues to explore the integration of dyes into advanced materials, such as polymers for enhanced UV stability or for creating intrinsically colored plastics. auckland.ac.nz
Identification of Critical Knowledge Gaps in this compound Research
Despite its use in various industries, a review of scientific literature reveals several critical knowledge gaps in the research specifically concerning this compound.
First, there is a notable lack of comprehensive data on its environmental fate and ecotoxicology. While the general environmental impact of synthetic dyes is well-documented, specific studies detailing the biodegradation pathways, potential bioaccumulation, and toxicity of this compound and its degradation byproducts in various ecosystems are scarce. Such data is essential for accurate environmental risk assessment and the development of targeted wastewater treatment technologies.
Second, a degree of ambiguity exists in its nomenclature across different research contexts. While most industrial and chemical sources identify this compound as an acridine dye (C.I. 46035), some academic papers have used the same name or a similar one to refer to Thioflavin T, which is a benzothiazole (B30560) dye. cardiff.ac.ukguidechem.com This inconsistency can impede cross-disciplinary research and lead to confusion when comparing findings from different studies. A standardized and universally accepted identification is crucial for cohesive scientific inquiry.
Finally, there is limited research into the potential for this compound in advanced functional applications. Its acridine structure is a platform for interesting photophysical properties. While its use in toners and forensic staining is established, its potential in other areas like organic electronics, chemical sensing, or as a photosensitizer remains largely unexplored. The functional applications of structurally similar dyes suggest that a deeper investigation into the specific properties of this compound could uncover novel uses beyond its traditional role as a colorant. epo.orgcardiff.ac.uk
Data Tables
Table 1: Chemical Identity of this compound (Acridine) Data sourced from multiple chemical databases and research articles. guidechem.com
| Identifier | Value |
| Common Name | This compound |
| C.I. Name | C.I. 46035 |
| CAS Number | 6441-73-2 |
| Molecular Formula | C₁₆H₁₈ClN₃ |
| Molecular Weight | 287.79 g/mol |
| Chemical Class | Acridine Dye |
Table 2: Overview of Industrial and Research Applications of this compound This table summarizes the documented applications of the compound.
| Sector | Application | Research Context | Reference(s) |
| Manufacturing | Colorant in electrostatic toners | Integration with polyester resins for printing processes. | epo.org |
| Cosmetics | Component in hair dye formulations | Used as a direct dye for temporary or semi-permanent hair color. | usp.br |
| Forensic Science | Latent fingerprint dye stain | Fluorescent staining of prints on nonporous surfaces for visualization. | cts-forensics.com |
| Public Works | Colorant for road markings | Niche use in colored thermoplastic or paint for crosswalks. | elsegundo.org |
| Material Science | Colorant for polymers | Study of electrostatic bonding with ionomers for colored plastics. | auckland.ac.nz |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2,7,10-trimethylacridin-10-ium-3,6-diamine;chloride | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3.ClH/c1-9-4-11-6-12-5-10(2)14(18)8-16(12)19(3)15(11)7-13(9)17;/h4-8H,1-3H3,(H3,17,18);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADAOOVVYDLASGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC3=C(C=C(C(=C3)C)N)[N+](=C2C=C1N)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101347583 | |
| Record name | Acridinium, 3,6-diamino-2,7,10-trimethyl-, chloride (1:1) | |
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Molecular Weight |
287.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6441-73-2, 40451-58-9, 12768-83-1 | |
| Record name | Acridinium, 3,6-diamino-2,7,10-trimethyl-, chloride (1:1) | |
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| Record name | Basic Yellow 5 | |
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| Record name | Acridinium, 3,6-diamino-2,7,10-trimethyl-, chloride | |
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| Record name | Aurophosphine G | |
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| Record name | Acridinium, 3,6-diamino-2,7,10-trimethyl-, chloride (1:1) | |
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| Record name | 3,6-diamino-2,7,10-trimethylacridinium chloride | |
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| Record name | Acridinium, 3,6-diamino-2,7,10-trimethyl-, chloride | |
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| Record name | BASIC YELLOW 5 | |
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Advanced Synthetic Methodologies and Mechanistic Elucidation of Basic Yellow 5 and Its Analogs
Investigation of Novel Synthesis Routes for Basic Yellow 5
Traditional synthesis routes for azo dyes, the class to which many yellow dyes belong, often involve diazotization of a primary aromatic amine followed by coupling with an electron-rich component like a phenol (B47542) or another amine. unb.ca Research is now geared towards optimizing this fundamental process through greener and catalytically enhanced approaches.
Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. imist.ma In dye synthesis, this translates to developing eco-friendly methods that are safer and more efficient than conventional routes. imist.ma Key areas of research include the use of alternative solvents and energy sources.
Microwave-assisted organic synthesis represents a significant advancement, offering benefits such as faster reaction times, increased yields, and higher energy efficiency compared to conventional heating. slideshare.net The use of water as a solvent, where feasible, is another cornerstone of green dye synthesis, replacing hazardous and volatile organic solvents. imist.ma Research into solvent-free reaction conditions is also a promising avenue.
Table 1: Comparison of Conventional vs. Green Synthesis Approaches
| Parameter | Conventional Method | Green Chemistry Approach | Research Findings |
|---|---|---|---|
| Solvent | Often uses toxic organic solvents like benzene (B151609). imist.ma | Use of water or solvent-free conditions. | Avoids hazardous materials and simplifies product work-up. imist.ma |
| Energy Source | Conventional heating (e.g., water bath, oil bath). | Microwave irradiation. | Can dramatically reduce reaction times from hours to minutes and improve yields. slideshare.net |
| Catalyst | May use stoichiometric amounts of reagents. | Use of catalytic, often recyclable, materials. | Reduces waste and improves atom economy. imist.ma |
| Byproducts | Can generate significant chemical waste. | Designed to minimize or eliminate waste products. | Leads to cleaner processes with less environmental impact. google.com |
A green synthesis process for a related dye, Solvent Yellow 160:1, highlights these principles by employing a simpler route that avoids the use of highly corrosive materials like thionyl chloride, thereby reducing equipment requirements and improving safety. google.com
Catalysts are crucial for enhancing the efficiency of dye synthesis by increasing reaction rates and selectivity, often under milder conditions. The development of novel heterogeneous catalysts is a major focus, as they can be easily separated from the reaction mixture and recycled, aligning with green chemistry principles. rsc.org
Research has explored various materials for catalysis in organic reactions, including biomass-derived heterogeneous catalysts, which are noted for being sustainable and economical. rsc.org For reactions involving triglycerides, alkaline earth metal oxides supported on zeolites have been shown to be effective heterogeneous basic catalysts. e3s-conferences.org Zeolites are valued as catalyst supports due to their high surface area, thermal stability, and porous structure, which can enhance the distribution of active sites. e3s-conferences.org Nanocatalysts are also emerging as a powerful option due to their exceptionally high surface area, which can lead to superior catalytic activity. rsc.org
Table 2: Potential Catalyst Types for Dye Synthesis
| Catalyst Type | Description | Potential Advantages |
|---|---|---|
| Homogeneous Base | Catalysts like sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH) are in the same phase as reactants. rsc.org | Inexpensive, readily available, high reaction rates at ambient conditions. rsc.org |
| Heterogeneous Acid/Base | Solid catalysts, such as metal oxides on a support (e.g., zeolite), that are in a different phase from the reactants. e3s-conferences.org | Easy separation and recyclability, reduced corrosion issues, potential for continuous processes. rsc.orge3s-conferences.org |
| Bifunctional Catalysts | Contain both acidic and basic sites on a single material. rsc.org | Can catalyze multiple reaction steps (e.g., esterification and transesterification) in a one-pot process. rsc.org |
| Nanocatalysts | Catalytic materials with particle sizes on the nanometer scale. rsc.org | Extremely high surface-area-to-volume ratio, leading to enhanced reactivity and potentially higher yields. rsc.org |
Mechanistic Studies of this compound Formation Reactions
Understanding the reaction mechanism is fundamental to optimizing synthesis, controlling product quality, and minimizing unwanted side reactions. For azo dyes, this involves detailed studies of the diazotization and coupling steps.
The formation of an azo dye typically proceeds through a well-established two-step pathway:
Diazotization : A primary aromatic amine is treated with a nitrous acid source (commonly sodium nitrite (B80452) in an acidic medium) at low temperatures to form a diazonium salt. unb.cagoogle.com This diazonium ion is a key reactive intermediate.
Azo Coupling : The diazonium salt then acts as an electrophile and reacts with an electron-rich coupling component, such as a phenol, an aniline (B41778) derivative, or a heterocyclic compound, to form the final azo dye. unb.cagoogle.com The position of the coupling on the partner molecule is directed by the existing substituent groups.
Advanced analytical techniques such as electrospray ionization mass spectrometry (ESIMS) and nuclear magnetic resonance (NMR) spectroscopy are used to study these reaction pathways and identify transient intermediates, providing deeper insight into the mechanism. beilstein-journals.org
Kinetic modeling provides a quantitative understanding of reaction rates and the factors that influence them, such as temperature, pH, and reactant concentrations. While many studies focus on the kinetics of dye degradation or adsorption tandfonline.comresearchgate.net, the principles can be applied to synthesis reactions. Kinetic models like the pseudo-first-order and pseudo-second-order equations are often used to describe the rates of chemical processes. tandfonline.comresearchgate.net
Table 3: Key Parameters in Kinetic Modeling of Synthesis
| Parameter | Symbol | Description |
|---|---|---|
| Rate Constant | k | A proportionality constant that relates the rate of a reaction to the concentration of the reactants. |
| Reaction Order | n | The exponent to which the concentration of a species is raised in a rate law, indicating its influence on the reaction rate. |
| Equilibrium Adsorption Capacity | qe | In adsorption studies, the amount of adsorbate taken up by the adsorbent at equilibrium. tandfonline.com |
| Amount Adsorbed at Time t | qt | The amount of adsorbate taken up at a specific time t. tandfonline.com |
The pseudo-second-order kinetic model, for instance, often suggests that the rate-limiting step may be chemisorption, involving valence forces through electron sharing or exchange between reactants. tandfonline.com Applying these concepts to synthesis can help elucidate whether the rate is limited by mass transfer or the chemical reaction itself.
Derivatization Strategies for Modified this compound Structures
Derivatization involves the chemical modification of a parent molecule to create new analogs with altered physicochemical properties. In dye chemistry, this is a powerful tool for fine-tuning characteristics such as color shade, solubility, lightfastness, and affinity for specific substrates. plos.org
Strategies often involve introducing various functional groups onto the core structure of the dye. For example, the synthesis of analogs of other bioactive compounds has been achieved through N-acylation, condensation with isocyanates, and reductive amination. nih.gov The choice of derivatizing reagent depends on the functional group to be modified and the desired properties of the final product. gcms.cz For analytical purposes, derivatization can be used to increase the volatility of a compound for analysis by gas chromatography. mdpi.com In the context of creating new dyes, these modifications are intended to be permanent alterations to the molecule's structure.
Table 4: Common Derivatization Reactions for Azo Dye Analogs
| Reaction Type | Reagents | Purpose |
|---|---|---|
| Alkylation/Acylation | Alkyl halides, acyl chlorides | Modifies hydroxyl or amino groups to alter solubility and reactivity. nih.gov |
| Sulfonation | Sulfuric acid, oleum | Introduces sulfonic acid (-SO₃H) groups to increase water solubility. |
| Halogenation | Cl₂, Br₂ | Introduces halogen atoms, which can shift the color and improve lightfastness. |
| Nitration | Nitric acid, sulfuric acid | Introduces nitro (-NO₂) groups, which can act as a precursor for amino groups or modify electronic properties. |
| Esterification | Alcohols, acid catalysts | Converts carboxylic acid groups to esters to modify solubility and interactions with substrates. gcms.cz |
By systematically applying these strategies, libraries of this compound analogs can be synthesized and screened for improved performance in various applications.
Synthesis of Functionalized this compound Derivatives
The synthesis of complex, functionalized heterocyclic compounds analogous to modern dyes relies heavily on advanced catalytic methods. Palladium-catalyzed cross-coupling and tandem reactions represent a cornerstone of this field, allowing for the efficient and regioselective construction of scaffolds like diarylthiazoles from simpler precursors.
One prominent methodology is the palladium-catalyzed tandem C-H substitution, which enables the synthesis of 2,5-diarylthiazoles. acs.orgacs.org This approach involves the sequential, regioselective introduction of two different aryl groups onto the thiazole (B1198619) ring. The first arylation at the 2-position can be achieved using a palladium/copper catalytic system activated by tetrabutylammonium (B224687) fluoride (B91410) (TBAF) under relatively mild conditions (40-60 °C). acs.org A subsequent arylation at the 5-position can then be performed using a different palladium catalyst, such as Pd(OAc)₂, with a base like cesium carbonate (Cs₂CO₃) at a higher temperature. acs.orgacs.org This tandem strategy is highly versatile and suitable for creating a combinatorial library of 2,5-diarylthiazoles with diverse electronic properties. acs.org
Another powerful strategy involves the palladium-catalyzed cyclization of sulfoxonium ylides with aryl thioamides to produce 2,4-diarylthiazoles. thieme-connect.com This method is noted for its cost-effectiveness and operational simplicity, providing moderate to excellent yields under mild conditions. The reaction tolerates a wide range of functional groups on both the ylide and the thioamide, including electron-donating groups (EDGs), electron-withdrawing groups (EWGs), and halogens. thieme-connect.com Research has shown that substituents at the para- or meta-positions of the reactants generally lead to higher yields compared to those at the ortho-position, which is attributed to steric hindrance. thieme-connect.com
The table below summarizes various palladium-catalyzed methods for the synthesis of functionalized diarylthiazole derivatives, highlighting the diversity of catalysts, conditions, and achievable yields.
| Scaffold | Reactant 1 | Reactant 2 | Catalyst/Activator | Conditions | Yield | Reference |
|---|---|---|---|---|---|---|
| 2-Arylthiazole | Thiazole | 4-Methoxy-1-iodobenzene | PdCl₂(PPh₃)₂/CuI/TBAF | DMSO, 60 °C | 82% | acs.org |
| 2,5-Diarylthiazole | N,N-dimethyl-2-phenylethen-1-amine | Benzothioamide | Pd(OAc)₂ | Moderate | Efficient | arkat-usa.org |
| 2,4-Diarylthiazole | Sulfoxonium ylide | Aryl thioamide | Pd-catalyst | Mild | Moderate to Excellent | thieme-connect.com |
| 2,5-Diarylthiazole | 2-Arylthiazole | Aryl Halide | Pd(OAc)₂/PPh₃/Cs₂CO₃ | 140 °C, 24-70 h | Good to Excellent | acs.org |
Structure-Reactivity Relationship Studies of this compound Derivatives
The relationship between the chemical structure of a molecule and its reactivity or properties (Structure-Activity Relationship, SAR) is a fundamental concept in chemical and pharmaceutical sciences. For dye analogs like diarylthiazoles, SAR studies reveal how different functional groups influence characteristics such as color, light emission, and biological activity.
In the context of 2,5-diarylthiazoles designed for light-emitting applications, the electronic nature of the substituents on the aryl rings plays a critical role. acs.org The introduction of an electron-donating group (like -N(CH₃)₂) on one aryl ring and an electron-withdrawing group (like -CN) on the other creates a "push-pull" system. This significantly affects the molecule's electronic transitions, leading to a shift in the maximum absorption wavelength (λmax) of its UV-vis spectrum. For instance, a 2,5-diarylthiazole with N,N-dimethylamino and cyano groups exhibits a λmax at 398 nm, a substantial redshift compared to a derivative with methoxy (B1213986) and methyl groups (334 nm). acs.org This tunability is crucial for developing materials with specific light-emitting colors. acs.orgacs.org
In medicinal chemistry, SAR studies on thiazole derivatives often focus on optimizing their biological potency, such as antiproliferative activity against cancer cells. Studies on 4,5-diarylthiazole derivatives have shown that the specific placement and nature of substituents are paramount for activity. nih.gov For example, a derivative with a 3,4,5-trimethoxyphenyl group at the C-4 position and a 4-ethoxyphenyl group at the C-5 position of a 2-aminothiazole (B372263) core was identified as the most potent in its series, with IC₅₀ values in the low nanomolar range (8.4–26.4 nM) against several human cancer cell lines. nih.gov This highlights the high degree of structural and positional specificity required for potent biological interaction.
The following table presents selected SAR findings for functionalized thiazole derivatives, correlating structural features with observed properties.
| Thiazole Scaffold | Substituents | Observed Effect | Finding | Reference |
|---|---|---|---|---|
| 2,5-Diarylthiazole | -N(CH₃)₂ (donor) and -CN (acceptor) | Photoluminescence | Creates a "push-pull" system, red-shifting λmax to 398 nm, tuning light emission color. | acs.org |
| 4,5-Diaryl-2-aminothiazole | C-4: 3,4,5-trimethoxyphenyl; C-5: 4-ethoxyphenyl | Antiproliferative Activity (IC₅₀) | Potent activity (IC₅₀ = 8.4-26.4 nM) against cancer cells by inhibiting tubulin polymerization. | nih.gov |
| Sulfamoyl benzamidothiazole | Systematic modifications to the scaffold | NF-κB Activation | Identified sites on the scaffold that tolerated modification, yielding more potent immune response enhancers. | nih.gov |
| 2-(Pyrazolin-1-yl)-thiazole | Aryl vs. Hetaryl substitution | Antimicrobial Activity | Aryl substitutions at specific positions yielded better overall activity compared to hetaryl substitutions. | nih.gov |
Environmental Fate, Transport, and Transformation Mechanisms of Basic Yellow 5
Adsorption and Desorption Dynamics of Basic Yellow 5 in Environmental Matrices
The interaction of this compound with solid surfaces in the environment, such as soils, sediments, and suspended particles, is a key process controlling its mobility and bioavailability. This interaction is a dynamic equilibrium between adsorption (the binding of the dye to the surface) and desorption (its release back into the solution).
To quantify the adsorption capacity of different materials for this compound and to understand the nature of the adsorption process, various isotherm and kinetic models are employed.
Adsorption Isotherm Models: Adsorption isotherms describe the equilibrium relationship between the concentration of the dye in the solution and the amount of dye adsorbed on the solid phase at a constant temperature.
Langmuir Isotherm: This model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical active sites. researchgate.net It is often used to determine the maximum adsorption capacity of an adsorbent. asianpubs.org Studies have shown that the Langmuir model can effectively describe the adsorption of basic dyes, including variants of Basic Yellow, onto adsorbents like bentonite (B74815) and silica (B1680970) monolith particles. asianpubs.orgmdpi.com The linear form of the Langmuir isotherm is expressed as:
Ce/qe = 1/(KLqm) + Ce/qm
Where Ce is the equilibrium concentration of the dye, qe is the amount of dye adsorbed at equilibrium, qm is the maximum monolayer adsorption capacity, and KL is the Langmuir constant related to the energy of adsorption. researchgate.net
Freundlich Isotherm: This empirical model is applicable to adsorption on heterogeneous surfaces with a non-uniform distribution of adsorption heats and affinities. researchgate.net It is not restricted to the formation of a monolayer. researchgate.net The Freundlich model has been found to fit the adsorption data of Basic Yellow 28 on treated avocado seed and kaolin (B608303) well. researchgate.nettandfonline.com The logarithmic form of the Freundlich isotherm is given by:
log(qe) = log(KF) + (1/n)log(Ce)
Where KF and n are Freundlich constants related to the adsorption capacity and adsorption intensity, respectively. researchgate.net
Other Isotherms: The Sips isotherm, a combination of the Langmuir and Freundlich models, has also been used to describe the adsorption of Basic Yellow 28 on chitin, providing a good fit to experimental data. publisherspanel.com
The table below summarizes the parameters of Langmuir and Freundlich isotherm models for the adsorption of Basic Yellow dye on different adsorbents.
| Adsorbent | Isotherm Model | qm (mg/g) | KL (L/mg) | KF ((mg/g)(L/mg)1/n) | n | Reference |
| Kaolin | Langmuir | - | - | - | - | researchgate.net |
| Bentonite | Langmuir | 25.25 | - | - | - | asianpubs.org |
| Treated Avocado Seed | Freundlich, Temkin | 49.30 | - | - | - | tandfonline.com |
| Chitin | Sips | 17.74 | - | - | - | publisherspanel.com |
Kinetic Analysis: Adsorption kinetics describe the rate of dye uptake by an adsorbent and provide insights into the controlling mechanisms of the adsorption process.
Pseudo-First-Order Model: This model assumes that the rate of adsorption is proportional to the number of unoccupied sites. The rate constant for the pseudo-first-order model has been used to describe the adsorption of basic yellow dye on activated carbon. acs.org
Pseudo-Second-Order Model: This model is based on the assumption that the rate-limiting step may be chemical sorption involving valency forces through sharing or exchange of electrons between the adsorbent and adsorbate. mdpi.com This model has been widely and successfully used to describe the adsorption kinetics of Basic Yellow 28 on various adsorbents, including treated avocado seed and apatites. tandfonline.comindexcopernicus.com The linear form of the pseudo-second-order kinetic model is:
t/qt = 1/(k2qe2) + t/qe
Where qt is the amount of dye adsorbed at time t, and k2 is the rate constant of pseudo-second-order adsorption.
Intraparticle Diffusion Model: This model, based on the theory by Weber and Morris, is used to identify the diffusion mechanism and rate-controlling steps. tandfonline.com The model suggests that adsorption can occur in multiple stages, including external surface adsorption and gradual intraparticle diffusion. tandfonline.com
The following table presents kinetic parameters for the adsorption of Basic Yellow dye.
| Adsorbent | Kinetic Model | k1 (min-1) | k2 (g/mg·min) | R2 | Reference |
| Activated Carbon | Pseudo-first-order | Varies with conditions | - | >0.99 | acs.org |
| Kaolin | Pseudo-second-order | - | - | Well-fitted | researchgate.net |
| Treated Avocado Seed | Pseudo-second-order | - | - | >0.999 | tandfonline.comresearchgate.net |
| Apatites | Pseudo-second-order | - | - | - | indexcopernicus.com |
The adsorption of this compound, a cationic dye, onto various surfaces is driven by a combination of physical and chemical interactions.
Electrostatic Attraction: This is a primary mechanism, especially for adsorbents with negatively charged surfaces. scispace.com Since this compound carries a positive charge, it is readily attracted to negatively charged sites on materials like clays (B1170129) (kaolin, bentonite) and activated carbon. asianpubs.orgresearchgate.net The surface charge of the adsorbent is often pH-dependent, influencing the strength of this interaction.
Ion Exchange: In this process, the cationic dye molecule exchanges with other cations present on the surface of the adsorbent. This mechanism is particularly relevant for clays like bentonite and kaolin, which have exchangeable cations in their structure. researchgate.net
Hydrogen Bonding: Functional groups on both the dye molecule and the adsorbent surface can form hydrogen bonds, further enhancing the adsorption of the dye.
Physical Interactions: The adsorption of Basic Yellow 28 has been suggested to be governed by a combination of ion exchange and physical interactions. researchgate.net
Several environmental factors can significantly influence the adsorption of this compound.
pH: The pH of the aqueous solution is a critical parameter as it affects both the surface charge of the adsorbent and the speciation of the dye. For cationic dyes like this compound, adsorption is generally favored at higher pH values (basic conditions). cerist.dz At high pH, the surface of many adsorbents becomes more negatively charged, leading to stronger electrostatic attraction with the positively charged dye molecules. tsijournals.com For example, the optimal pH for the removal of Basic Yellow 28 by activated carbon derived from apricot stones was found to be 10. tsijournals.com Conversely, at low pH, an excess of H+ ions can compete with the cationic dye for adsorption sites, reducing the efficiency of the process.
Ionic Strength: The presence of other ions in the solution can affect the adsorption of this compound. An increase in ionic strength can lead to a decrease in adsorption due to the competition of other cations for the active sites on the adsorbent. This is known as a screening effect, where the added salt ions shield the electrostatic attraction between the dye and the adsorbent surface.
Temperature: The effect of temperature on the adsorption of this compound can indicate whether the process is exothermic or endothermic. In many cases, an increase in temperature leads to an increase in the adsorption capacity, suggesting that the process is endothermic. tsijournals.comrjlbpcs.com This could be due to an increase in the mobility of the dye molecules and a possible swelling of the adsorbent's internal structure, making more sites available for adsorption. rjlbpcs.com For instance, the adsorption of Basic Yellow 28 onto activated carbon from apricot stones was found to be an endothermic process. tsijournals.com
Photolytic and Photocatalytic Degradation Pathways of this compound
In addition to adsorption, this compound can be transformed in the environment through degradation processes initiated by light. These processes can be categorized as direct photolysis and photocatalysis.
Direct photolysis involves the degradation of a chemical compound by the direct absorption of light energy. In the case of this compound, the dye molecule itself absorbs photons, leading to an excited state. This excited molecule can then undergo various reactions, such as isomerization, cyclization, or fragmentation, resulting in its degradation.
Studies have shown that direct photolysis of Basic Yellow 28 can occur, but the degradation rate is often slow. For example, in one study, the degradation rate of Basic Yellow 28 by photolysis alone did not exceed 51.5% after one hour of irradiation. cerist.dz The kinetics of direct photolysis are often modeled using first-order or pseudo-first-order kinetics. The efficiency of direct photolysis is dependent on factors such as the intensity and wavelength of the light, the quantum yield of the dye, and the presence of other substances in the water that may absorb light.
Heterogeneous photocatalysis is an advanced oxidation process that utilizes a semiconductor photocatalyst, such as titanium dioxide (TiO₂) or zinc oxide (ZnO), to accelerate the degradation of organic pollutants under illumination. cerist.dz This method has proven to be highly effective for the degradation of Basic Yellow 28. cerist.dz
The general mechanism involves the following steps:
Photoexcitation: When the semiconductor photocatalyst is irradiated with light of energy equal to or greater than its band gap, an electron-hole pair (e⁻/h⁺) is generated. scispace.com
Generation of Reactive Oxygen Species (ROS): The photogenerated holes (h⁺) are powerful oxidizing agents and can directly oxidize the dye molecules adsorbed on the catalyst surface. scispace.com They can also react with water or hydroxide (B78521) ions to produce highly reactive hydroxyl radicals (•OH). scispace.com The electrons (e⁻) in the conduction band can react with dissolved oxygen to form superoxide (B77818) radical anions (•O₂⁻), which can further lead to the formation of other reactive oxygen species.
Dye Degradation: The highly reactive species, particularly hydroxyl radicals, attack the dye molecules, leading to the cleavage of chromophoric groups and the breakdown of the molecule into smaller, less harmful compounds, and ultimately to complete mineralization into CO₂, water, and inorganic ions. scispace.com
Studies have demonstrated the successful degradation of Basic Yellow 28 using various photocatalysts. For instance, TiO₂ and ZnO have been shown to completely degrade Basic Yellow 28 within an hour under UV irradiation. cerist.dz The efficiency of photocatalytic degradation is influenced by several factors, including the type and concentration of the photocatalyst, the initial dye concentration, the pH of the solution, and the intensity of the light source. cerist.dzscispace.com For example, the photodegradation rate of Basic Yellow 28 was found to increase with an increasing concentration of the photocatalyst up to an optimal value, beyond which the rate decreased due to light scattering and particle agglomeration. scispace.com
The table below provides an overview of different photocatalysts used for the degradation of Basic Yellow 28.
| Photocatalyst | Light Source | Degradation Efficiency | Time (min) | Reference |
| TiO₂ P25 | Suntest CPS+ (UV) | 100% | 60 | cerist.dz |
| ZnO | Suntest CPS+ (UV) | 100% | 60 | cerist.dz |
| Fe₂O₃ | Suntest CPS+ (UV) | 80% | 60 | cerist.dz |
| P160 TiO₂-based catalyst | Osram ultra-vitalux® lamp | Complete decolorization | 60 | scispace.com |
Heterogeneous Photocatalysis for this compound Degradation
Development and Optimization of Novel Photocatalysts
The degradation of dyes like this compound is a significant area of research, leading to the development of various photocatalysts. These materials, when exposed to light, can break down complex organic molecules into simpler, less harmful substances. Research has explored different types of photocatalysts, including single-component materials and more complex composites, to enhance degradation efficiency.
First-generation photocatalysts include single-component materials like titanium dioxide (TiO2), zinc oxide (ZnO), and cadmium sulfide (B99878) (CdS). sciopen.com Second-generation photocatalysts are multi-component systems used in suspension, such as tungsten trioxide/nickel tungstate (B81510) (WO3/NiWO4) and graphitic carbon nitride/silver vanadate (B1173111) (C3N4/Ag3VO4). sciopen.com The third generation involves immobilizing these catalysts on solid substrates, for instance, fluorine-doped tin oxide/tungsten trioxide-zinc oxide (FTO/WO3-ZnO). sciopen.com
Recent advancements focus on creating novel nanocomposites to improve photocatalytic activity. For example, a composite of cucurbit researchgate.neturil (CB researchgate.net) with magnetically modified multi-walled carbon nanotubes has been developed as an effective adsorbent for cationic dyes. mdpi.com Another innovative approach involves the synthesis of PbS/ZIF-67 nanocomposites, which have shown potential for the photodegradation of Basic Yellow 28. researchgate.net The optimization of these photocatalysts often involves adjusting parameters like catalyst dosage and the initial concentration of the dye to achieve maximum degradation rates. mdpi.com For instance, in the degradation of Rhodamine B, increasing the catalyst dosage to a certain point enhanced the decolorization rate, after which the efficiency decreased. mdpi.com
Elucidation of Photocatalytic Reaction Mechanisms and Intermediates
The fundamental mechanism of photocatalysis involves the generation of electron-hole pairs when a semiconductor photocatalyst absorbs photons with energy exceeding its bandgap. acs.org These excited electrons and holes are highly reactive. acs.org They can participate in redox reactions with adsorbed molecules like water and oxygen, or directly with the organic dye pollutants. acs.org
A key process in the degradation of dyes is the formation of highly reactive oxygen species (ROS), particularly hydroxyl radicals (•OH). acs.orgnih.gov These radicals are powerful, non-selective oxidizing agents that can break down the complex structure of dye molecules. acs.orgekb.eg The process can be summarized in the following steps:
Photoexcitation: The photocatalyst absorbs light, creating an electron-hole pair (e- + h+). acs.org
Redox Reactions: The holes on the valence band can react with water molecules to form hydroxyl radicals, while electrons in the conduction band can reduce oxygen to form superoxide radicals (O2•−). acs.orgnih.gov
Degradation: These reactive species attack the dye molecules, leading to their decomposition into smaller, less harmful byproducts, and ultimately mineralization into carbon dioxide and water. acs.org
For azo dyes like this compound, the initial step in degradation is often the cleavage of the azo bond (-N=N-). nih.gov In the case of Metanil Yellow degradation using TiO2, the process leads to the formation of intermediates such as benzene (B151609) sulphonic acid and diphenylamine, which are further broken down into simpler compounds like benzene, aniline (B41778), and phenol (B47542) before complete mineralization. nih.gov The specific intermediates and reaction pathways can vary depending on the photocatalyst and reaction conditions. For example, in the degradation of FD&C Yellow No. 5 (Tartrazine) using TiO2, both hydroxyl radicals and singlet oxygen were identified as the key reactive species responsible for discoloration. acs.org
Biodegradation and Biotransformation Pathways of this compound
Microbial Strain Isolation and Characterization for this compound Degradation
The bioremediation of textile dyes like this compound relies on the isolation and characterization of microbial strains capable of breaking down these complex molecules. bbrc.in Microorganisms, including bacteria, fungi, and algae, have demonstrated the ability to decolorize and mineralize various dyes. mdpi.com
Researchers have isolated bacterial strains from environments contaminated with textile industry effluents, which are often adapted to degrade dyes. bbrc.inresearchgate.net For instance, a study on the degradation of Basic Yellow Auramine O led to the isolation of five bacterial strains from a textile industry soil sample. bbrc.inresearchgate.net Through screening, one isolate, identified as a Staphylococcus species, showed a maximum dye decolorization of 98.9% within 96 hours. bbrc.inresearchgate.net The characterization of these isolates typically involves physical and biochemical tests, such as Gram staining, catalase, oxidase, and urease tests, to identify the species. bbrc.inresearchgate.net
Similarly, various bacterial genera like Pseudomonas, Bacillus, and Rhodococcus are known for their rapid decolorization of azo dyes. researchgate.net One study identified Pseudomonas putida as the most effective in decolorizing Blue RR (95%), Pseudomonas aeruginosa for Black B (93%), and Bacillus subtilis for Red RR (91%) and Yellow RR (65%). walshmedicalmedia.com The effectiveness of these strains is often optimized by adjusting environmental conditions such as pH, temperature, inoculum size, and the availability of carbon and nitrogen sources. researchgate.net For the Staphylococcus sp. degrading Auramine O, maximum decolorization was achieved at an initial pH of 6, an inoculum size of 10%, and with glucose and yeast extract as the carbon and nitrogen sources, respectively. researchgate.net
Aerobic and Anaerobic Biodegradation Processes for this compound
The complete biodegradation of azo dyes such as this compound often requires a sequential anaerobic-aerobic process. bioline.org.br This is because the initial reductive cleavage of the azo bond occurs most efficiently under anaerobic (oxygen-deficient) conditions, while the subsequent degradation of the resulting aromatic amines typically requires aerobic (oxygen-rich) conditions. bioline.org.bropenbiotechnologyjournal.com
Anaerobic Biodegradation: Under anaerobic conditions, microorganisms utilize azo dyes as electron acceptors. The reductive cleavage of the azo bond by enzymes like azoreductase leads to the decolorization of the dye and the formation of aromatic amines. frontiersin.orgopenbiotechnologyjournal.com While this step effectively removes the color, the aromatic amine intermediates can be more toxic than the parent dye. frontiersin.org Studies have shown significant color removal in the anaerobic stage of treatment. For example, in one study, C.I. Basic Blue 3 and C.I. Basic Red 2 were removed by 72% and 78% respectively in an upflow anaerobic sludge blanket (UASB) reactor. nih.gov
Aerobic Biodegradation: The aromatic amines produced during the anaerobic phase are generally resistant to further degradation under anaerobic conditions. openbiotechnologyjournal.com Therefore, an aerobic stage is necessary for their mineralization. bioline.org.br In the presence of oxygen, different microorganisms and enzymes can break down these aromatic amines into simpler, non-toxic compounds like carbon dioxide and water. tandfonline.com The anaerobic pretreatment is crucial as it improves the biodegradability of the dyes for the subsequent aerobic treatment. nih.gov A combined anaerobic-aerobic system can achieve high removal efficiencies for both color and chemical oxygen demand (COD). nih.govresearchgate.net
Some specialized bacteria are capable of degrading azo dyes under solely aerobic conditions, but this is less common for most azo dyes. openbiotechnologyjournal.com The sequential anaerobic-aerobic approach is generally considered the most effective and cost-efficient method for the complete mineralization of these pollutants. bioline.org.br
Advanced Oxidation Processes (AOPs) for this compound Transformation
Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and wastewater by generating highly reactive hydroxyl radicals (•OH). ekb.egijcce.ac.ir These processes are considered powerful and eco-friendly methods for degrading complex and recalcitrant molecules like this compound. ijcce.ac.iratlantis-press.com
AOPs can be broadly classified into photochemical and non-photochemical processes. ijcce.ac.ir Common AOPs include:
Fenton's Reagent (H2O2/Fe2+): This classic AOP involves the reaction of hydrogen peroxide with ferrous ions to produce hydroxyl radicals. ekb.eg Studies on the degradation of Sunset Yellow dye using the Fenton process showed high removal efficiency, with optimal conditions identified for pH, H2O2, and Fe2+ concentrations. ekb.eg
Photo-Fenton: This process enhances the Fenton reaction with the use of UV or visible light, which increases the production of hydroxyl radicals. atlantis-press.com
UV/H2O2: The photolysis of hydrogen peroxide by ultraviolet radiation generates hydroxyl radicals, proving effective for dye degradation. scispace.com The degradation efficiency of C.I. Reactive Yellow 145 was found to increase with UV light intensity and H2O2 dosage. scispace.com
Ozonation: Ozone (O3) is a strong oxidant that can directly react with organic compounds or decompose to form hydroxyl radicals. atlantis-press.com
Photocatalytic Oxidation: This involves the use of a semiconductor photocatalyst (like TiO2) and a light source (like UV) to generate reactive oxygen species. uobaghdad.edu.iq A study on Reactive Yellow dye using a continuous reactor with H2O2/TiO2/UV achieved a maximum removal efficiency of 91.55%. uobaghdad.edu.iq
The effectiveness of AOPs is influenced by several operational parameters, including pH, the concentration of the oxidizing agent (e.g., H2O2), the intensity of the light source, and the initial concentration of the dye. scispace.comscirp.org For instance, the degradation of Reactive Yellow 145 was found to be most effective in an acidic medium at pH 3. scirp.org While highly effective, the industrial application of AOPs can be limited by cost. atlantis-press.com Therefore, research often focuses on optimizing these processes and combining them with other technologies to improve efficiency and reduce expenses. atlantis-press.com
Interactive Data Tables
Microbial Degradation of Dyes
| Microbial Strain | Dye | Degradation Efficiency (%) | Time (hours) |
| Staphylococcus sp. | Auramine O | 98.9 | 96 |
| Lysinibacillus fusiformis | Methyl Red | 96 | 2 |
| Pseudomonas putida | Blue RR | 95 | 96 |
| Pseudomonas aeruginosa | Black B | 93 | 96 |
| Bacillus subtilis | Red RR | 91 | 96 |
| Bacillus subtilis | Yellow RR | 65 | 96 |
Advanced Oxidation Processes for Dye Degradation
| AOP Method | Dye | Removal Efficiency (%) | Key Parameters |
| H2O2/TiO2/UV | Reactive Yellow | 91.55 | pH 7, H2O2: 400 mg/l, TiO2: 25 mg/l |
| Fenton (H2O2/Fe2+) | Sunset Yellow | High | pH 2.7, [Fe2+]: 2.55x10-3 mmol, [H2O2]: 0.2425 mmol |
| UV/H2O2 | C.I. Reactive Yellow 145 | ~99 | pH 3.0, 5% H2O2, 1 hour irradiation |
| Photocatalysis (TiO2) | Basic Yellow 28 | 100 | 2.5 hours |
Fenton and Photo-Fenton Oxidation Mechanisms for this compound
The degradation of dyes like this compound via the Fenton and photo-Fenton processes is influenced by several key parameters, including pH, the initial concentrations of the dye, hydrogen peroxide, and ferrous ions. researchgate.netjmaterenvironsci.com Optimal conditions for the degradation of a similar dye, Basic Yellow 28, were found to be a pH of 3.0, an initial H₂O₂ concentration of 0.20 mM, and an initial Fe²⁺ concentration of 0.14 mM for a 13 µM dye solution at 25°C. jmaterenvironsci.com Under these conditions, a 90% disappearance of the dye was achieved within just two minutes. jmaterenvironsci.com For other yellow dyes, such as Reactive Yellow 84, the optimal conditions were a pH of 3, with 25 mg/L of Fe²⁺ and 250 mg/L of H₂O₂ for a 60 mg/L dye concentration, achieving 85% decolorization in 20 minutes. jmaterenvironsci.com
The mechanism of the photo-Fenton process involves the generation of hydroxyl radicals from the photolysis of H₂O₂ and the photoreduction of Fe³⁺. isca.measianpubs.org The primary reaction steps are:
Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻ asianpubs.org
Fe³⁺ + H₂O + hν → Fe²⁺ + •OH + H⁺ isca.me
The hydroxyl radicals then attack the dye molecule, leading to its degradation. isca.memdpi.com The efficiency of the photo-Fenton process is generally higher than the traditional Fenton process due to the continuous regeneration of Fe²⁺, which is the rate-limiting step in the classic Fenton reaction. isca.mejmaterenvironsci.com Studies have shown that the photo-Fenton process can completely mineralize dyes into carbon dioxide and water. isca.meisca.me
Table 1: Optimal Conditions for Fenton and Photo-Fenton Degradation of Yellow Dyes
| Dye | Process | Optimal pH | Optimal [Fe²⁺] | Optimal [H₂O₂] | Initial Dye Conc. | Degradation Efficiency | Reference |
|---|---|---|---|---|---|---|---|
| Basic Yellow 28 | Fenton | 3.0 | 0.14 mM | 0.20 mM | 13 µM | 90% in 2 min | jmaterenvironsci.com |
| Reactive Yellow 145 | Fenton | 3.5 | 3.5 x 10⁻⁵ M | 0.005 M | Not Specified | 95.6% in 1 hr | asianpubs.org |
| Reactive Yellow 84 | Fenton | 3.0 | 25 mg/L | 250 mg/L | 60 mg/L | 85% in 20 min | jmaterenvironsci.com |
| Basic Yellow 2 | Photo-Fenton | 4.5 | 2.65 x 10⁻⁴ M (Fe³⁺) | 1.0 mL | Not Specified | Complete mineralization | isca.me |
| Acid Light Yellow 2G | Fenton | 3.0 | 0.1 mmol/L | 0.6 mmol/L | 20 mg/L | 94.66% in 300 s | neptjournal.com |
Heterogeneous Fenton-like catalysts, such as iron-containing zeolites (Fe-ZSM-5), have also been investigated to overcome the limitations of the homogeneous Fenton process, such as the narrow working pH range and the production of iron sludge. iyte.edu.tracs.org These catalysts have shown high activity and stability in the degradation of various organic pollutants. iyte.edu.trmdpi.com For example, an iron-exchanged zeolite catalyst (IE-FeZSM-5) demonstrated enhanced degradation of Orange II dye compared to the parent zeolite. iyte.edu.tr
Ozonation and Peroxone Systems for this compound Degradation
Ozonation and peroxone (O₃/H₂O₂) systems are other effective AOPs for the degradation of dyes like this compound. Ozone (O₃) is a powerful oxidant that can directly react with organic molecules or decompose to form highly reactive hydroxyl radicals. The peroxone process combines ozone with hydrogen peroxide, which accelerates the decomposition of ozone into hydroxyl radicals, thereby enhancing the oxidation of organic pollutants.
The efficiency of ozonation is influenced by the pH of the solution. In acidic conditions, the direct reaction of molecular ozone with the dye molecule is the predominant degradation pathway. As the pH increases towards alkaline conditions, the decomposition of ozone into hydroxyl radicals is favored, leading to a more powerful and less selective oxidation process.
Electrochemical Oxidation of this compound
Electrochemical oxidation is an AOP that involves the generation of oxidants on the surface of an anode or in the bulk solution. researchgate.net This process can occur through direct electron transfer from the pollutant to the anode or through indirect oxidation by electrochemically generated species like hydroxyl radicals, active chlorine, or hydrogen peroxide. researchgate.net
The choice of anode material is critical for the efficiency of electrochemical oxidation. Dimensionally stable anodes (DSAs), such as Ti/IrO₂, and boron-doped diamond (BDD) electrodes are known for their high oxygen evolution potential and ability to generate hydroxyl radicals. researchgate.netiwaponline.com The degradation of dyes through electrochemical methods is influenced by parameters such as current density, pH, and the type of supporting electrolyte. iwaponline.com
In the electro-Fenton process, a variation of electrochemical oxidation, ferrous ions are continuously regenerated at the cathode, while hydrogen peroxide is simultaneously produced. This in-situ generation of Fenton's reagent enhances the production of hydroxyl radicals and the degradation of organic pollutants. researchgate.netiwaponline.com Studies have shown that combining anodic oxidation with the electro-Fenton process can lead to higher removal rates of total organic carbon (TOC). researchgate.net
Sonochemical and Wet Air Oxidation Approaches for this compound
Sonochemical degradation utilizes high-frequency ultrasound to induce acoustic cavitation—the formation, growth, and implosive collapse of microbubbles in a liquid. This collapse generates localized hot spots with extremely high temperatures and pressures, leading to the formation of reactive species like hydroxyl radicals from the pyrolysis of water. These radicals then attack and degrade the dye molecules.
Combining the sonochemical process with the Fenton process (sono-Fenton) can have a synergistic effect on the degradation of organic pollutants. mdpi.com The ultrasound enhances the reaction between H₂O₂ and Fe²⁺ ions, leading to increased production of hydroxyl radicals. mdpi.com
Wet air oxidation (WAO) is a high-temperature and high-pressure process that uses oxygen from the air to oxidize organic compounds in an aqueous environment. The process is typically carried out at temperatures between 150°C and 325°C and pressures from 0.5 to 20 MPa. The use of catalysts can lower the required temperature and pressure, making the process more economically viable. Catalytic wet air oxidation (CWAO) using catalysts like iron-containing zeolites has been shown to be effective in degrading various organic pollutants. iyte.edu.tr
Investigation of Radical Species Generation and Reaction Pathways
The degradation of this compound and similar dyes by AOPs is primarily driven by the action of highly reactive radical species, with the hydroxyl radical (•OH) being the most significant. bibliotekanauki.plmdpi.com The generation of these radicals is the cornerstone of processes like Fenton, photo-Fenton, ozonation, and sonochemistry. bibliotekanauki.plisca.measianpubs.orgmdpi.com
The reaction of hydroxyl radicals with azo dyes, a class to which many yellow dyes belong, typically initiates with an electrophilic attack on the aromatic rings or the azo bond (-N=N-). mdpi.comiwaponline.com This attack leads to the hydroxylation of the pollutant and the cleavage of the azo bond, which is often the initial step in the decolorization of the dye. mdpi.comiwaponline.com The presence of certain functional groups on the dye molecule can influence the rate of this attack. For example, an additional sulfonic group can enhance the electrophilic attack by •OH radicals. iwaponline.com Conversely, the presence of multiple azo bonds can increase the stability of the molecule and slow down the degradation rate. iwaponline.com
The degradation process proceeds through a series of intermediate products. For instance, the degradation of phenol, a common intermediate in the breakdown of aromatic pollutants, can lead to the formation of catechol, benzoquinone, and eventually short-chain organic acids like muconic, maleic, fumaric, oxalic, and formic acids before complete mineralization to CO₂ and H₂O. rsc.org The identification of these intermediates is crucial for understanding the complete reaction pathway and ensuring the final effluent is non-toxic.
Predictive Modeling of this compound Environmental Fate and Transport
Predictive modeling is an essential tool for assessing the potential environmental impact of chemicals like this compound. These models help to understand how a substance will be distributed and transformed in different environmental compartments.
Multimedia fate models are mathematical tools that simulate the behavior of a chemical in a simplified model environment consisting of interconnected compartments such as air, water, soil, and sediment. These models use the chemical's physical-chemical properties (e.g., water solubility, vapor pressure, octanol-water partition coefficient) and the characteristics of the environment to predict its partitioning, transport, and persistence.
Modeling of this compound Partitioning and Persistence
Conceptual Framework of Environmental Fate Modeling
Multimedia fate models, such as the Equilibrium Criterion (EQC) model, are tools used to predict the environmental behavior of chemicals. maxwellsci.com These models work by taking a chemical's physical-chemical properties and the characteristics of a model environment to estimate its distribution and persistence. maxwellsci.comdiva-portal.org A Level III fugacity model, for instance, operates under steady-state but not equilibrium conditions to predict partitioning between air, water, soil, and sediment. europa.eu Such models can highlight a chemical's tendency to accumulate in certain environmental media and its susceptibility to transport and transformation processes. maxwellsci.com
The application of these models requires specific input data about the chemical . Key parameters include:
Water Solubility: Influences the concentration of the dye in the water phase.
Vapor Pressure: Determines the likelihood of the dye volatilizing into the atmosphere.
Octanol-Water Partition Coefficient (Kow): Indicates the tendency of the dye to partition between organic matter (like in soil and sediment) and water.
Soil and Sediment Adsorption Coefficients (Koc, Kd): Quantify the extent to which the dye will bind to solid phases in the environment. itrcweb.org
Degradation Rates (biotic and abiotic): Determine the persistence of the dye in various compartments.
Without these specific parameters for this compound, a quantitative environmental fate model cannot be accurately run. However, the known properties of similar dyes—high water solubility and low volatility—suggest that if released into the environment, this compound would predominantly partition to the water compartment. europa.eu From there, its fate would be governed by its adsorption to soil and sediment and its degradation rate.
Modeling Adsorption: Insights from Surrogate Dyes
While comprehensive environmental fate modeling for this compound is lacking, studies on the removal of other cationic dyes, such as Basic Yellow 28 and Basic Yellow 51, from aqueous solutions provide valuable information on their partitioning behavior, specifically adsorption. These studies utilize kinetic and isotherm models to describe the adsorption process onto various materials.
Kinetic Models of Adsorption
Kinetic models are used to understand the rate at which a dye is removed from a solution and adsorbed onto a solid phase. Common models include the pseudo-first-order and pseudo-second-order models. tandfonline.com
Pseudo-First-Order Model: This model assumes that the rate of adsorption is proportional to the number of unoccupied sites on the adsorbent. tandfonline.com
Pseudo-Second-Order Model: This model assumes that the rate-limiting step is chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and the adsorbate. tandfonline.com Studies on Basic Yellow 28 and Basic Yellow 51 have shown that the pseudo-second-order model often provides a better fit for the experimental data, suggesting that chemisorption is a key mechanism in their removal from water. tandfonline.comyildiz.edu.tr
Adsorption Isotherm Models
Adsorption isotherm models describe how a dye distributes between the liquid phase and the solid phase at equilibrium. The Langmuir and Freundlich models are among the most frequently used.
Langmuir Isotherm: This model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites. tandfonline.com
Freundlich Isotherm: This model is empirical and describes adsorption on a heterogeneous surface with a non-uniform distribution of adsorption heat and affinities. tandfonline.com
For Basic Yellow 28, studies have found that the Freundlich and Temkin isotherm models described its adsorption well on treated avocado seed. tandfonline.com For Basic Yellow 51, both the Langmuir and Freundlich isotherms have been applied to describe its adsorption on carbonized paper mill sludge. dergipark.org.tr The maximum adsorption capacity (qmax) for Basic Yellow 51, as calculated from the Langmuir equation, was found to be 1089.45 mg/g at 55°C. dergipark.org.tr
Detailed Research Findings from Surrogate Dyes
The following tables summarize the findings from adsorption modeling studies on Basic Yellow 28 and Basic Yellow 51, which can serve as surrogates for understanding the potential partitioning behavior of this compound.
Table 1: Adsorption Kinetic Models for Basic Yellow Dyes
| Dye | Adsorbent | Kinetic Model(s) Applied | Best Fit Model | Reference |
| Basic Yellow 28 | Treated Avocado Seed | Pseudo-first-order, Pseudo-second-order, Intraparticle diffusion | Pseudo-second-order | tandfonline.com |
| Basic Yellow 51 | Carbonized Paper Mill Sludge | Pseudo-first-order, Pseudo-second-order, Intraparticle diffusion | Pseudo-second-order | yildiz.edu.trdergipark.org.tr |
This table is interactive. You can sort the columns by clicking on the headers.
Table 2: Adsorption Isotherm Models for Basic Yellow Dyes
| Dye | Adsorbent | Isotherm Model(s) Applied | Best Fit Model(s) | Maximum Adsorption Capacity (qmax) | Reference |
| Basic Yellow 28 | Treated Avocado Seed | Langmuir, Freundlich, Temkin, Dubinin-Radushkevich | Freundlich, Temkin | 49.30 mg/g | tandfonline.com |
| Basic Yellow 51 | Carbonized Paper Mill Sludge | Langmuir, Freundlich | Langmuir, Freundlich | 1089.45 mg/g | dergipark.org.tr |
This table is interactive. You can sort the columns by clicking on the headers.
These modeling results for related "Basic Yellow" dyes indicate that they have a strong affinity for various sorbents, and their adsorption is often a complex process involving both surface adsorption and intraparticle diffusion. tandfonline.com The data suggests that if this compound were to enter aquatic systems, a significant portion would likely partition from the water column to suspended solids and bottom sediments.
Persistence Modeling
Predicting the persistence of this compound would involve determining its degradation half-life in different environmental compartments through processes like hydrolysis, photolysis, and biodegradation. While specific degradation modeling for this compound is not available, the general approach would involve using kinetic models to describe the rate of its disappearance. For example, the reduction of aromatic azo compounds, a class to which some dyes belong, has been studied in anaerobic sediment/water systems, with kinetic models used to describe their degradation. yildiz.edu.tr Without experimental data on the degradation rates of this compound, its environmental persistence remains unquantified.
Advanced Analytical Methodologies for Basic Yellow 5 Research
Spectroscopic Techniques for Basic Yellow 5 Analysis and Degradation Monitoring
Spectroscopic methods are instrumental in the analysis of this compound, providing insights into its electronic and vibrational structures. These techniques are particularly valuable for real-time monitoring of degradation processes.
UV-Visible spectroscopy is a primary tool for quantifying the concentration of this compound in solution and for tracking the progress of its decolorization. The method is based on the principle that the dye molecule absorbs light in the ultraviolet and visible regions of the electromagnetic spectrum due to its chromophoric structures, such as azo bonds (-N=N-). The degradation of the dye leads to the destruction of these chromophores, resulting in a decrease in the absorbance at the dye's maximum absorption wavelength (λmax). researchgate.netresearchgate.net
The rate of decolorization can be determined by monitoring the decrease in the absorbance peak over time. This data is then used to establish the kinetics of the degradation reaction, which often follows pseudo-first-order kinetics. nih.gov For instance, in photocatalytic degradation studies, the efficiency of the process is calculated by measuring the initial and final absorbance of the dye solution. aip.org The λmax for yellow dyes is often found in the range of 400-500 nm. medcrop.or.krcabidigitallibrary.org For example, the degradation of Metanil Yellow, another azo dye, is monitored at its λmax of 435 nm. researchgate.net
| Parameter | Application in this compound Research |
| λmax | Wavelength of maximum absorbance, used to quantify the dye concentration. |
| Absorbance vs. Time | Data used to determine the rate of decolorization and reaction kinetics. |
| Decolorization Efficiency (%) | Calculated from the change in absorbance to evaluate the effectiveness of a degradation method. aip.org |
Fluorescence spectroscopy offers a sensitive method for tracking the formation of degradation products of this compound. While the parent dye may or may not be fluorescent, its breakdown products can exhibit fluorescence. This phenomenon allows for the qualitative and sometimes quantitative tracking of the degradation pathway. oup.com The fluorescence signal can be used to link the dynamic characteristics of molecular aggregates at both microscopic and macroscopic levels. oup.com
In some cases, fluorescent probes are developed to detect specific analytes. For example, nitrogen-doped carbon quantum dots (N-CQDs) have been used as a fluorescent sensor for the detection of lemon yellow (tartrazine) based on the principle of static quenching. spectroscopyonline.com This approach could potentially be adapted for tracking this compound or its degradation intermediates. The intensity of the fluorescence can change as the degradation proceeds, providing real-time information on the transformation of the dye. frontiersin.org
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides detailed information about the chemical bonds and functional groups present in this compound and its degradation products. This is crucial for elucidating the structural changes that occur during degradation. kwarastatepolytechnic.edu.ng
FTIR analysis can confirm the breakdown of the dye by showing the disappearance of characteristic peaks of the parent molecule and the appearance of new peaks corresponding to the transformation products. For example, the disappearance of the peak associated with the azo bond is a clear indicator of dye degradation. kwarastatepolytechnic.edu.ng The appearance of new bands can suggest the formation of intermediates like aromatic amines or smaller aliphatic compounds. kwarastatepolytechnic.edu.ng
Table of Characteristic FTIR Peaks in Dye Degradation Analysis
| Wavenumber (cm⁻¹) | Vibrational Mode | Significance in Degradation Studies |
|---|---|---|
| ~1600-1400 | Azo bond (-N=N-) stretching | Disappearance indicates cleavage of the primary chromophore. kwarastatepolytechnic.edu.ng |
| ~3500-3300 | N-H stretching | Appearance suggests the formation of aromatic amines. kwarastatepolytechnic.edu.ng |
Chromatographic Separation Techniques for this compound and its Metabolites
Chromatographic techniques are essential for separating the complex mixtures that result from the degradation of this compound, allowing for the individual identification and quantification of the parent dye and its various metabolites.
High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of this compound and its degradation products. medcrop.or.krthermofisher.com The method utilizes a high-pressure pump to pass the sample through a column packed with a stationary phase. Different components of the mixture interact differently with the stationary phase, leading to their separation.
In the analysis of synthetic dyes, reversed-phase HPLC with a C18 column is commonly employed. cabidigitallibrary.orgnih.gov A Photo-Diode Array (PDA) or UV-Vis detector is typically used for detection, allowing for the monitoring of the separation at specific wavelengths. medcrop.or.kr The retention time, the time it takes for a specific compound to pass through the column, is a key parameter for identification. HPLC methods have been developed for the simultaneous determination of multiple dyes in various matrices. nih.gov For instance, a method for five yellow dyes used an Agilent ODS C18 column with a mobile phase of ammonium (B1175870) acetate (B1210297) and acetonitrile. nih.gov
Typical HPLC Parameters for Dye Analysis
| Parameter | Description | Example |
|---|---|---|
| Column | Stationary phase where separation occurs. | Reversed-phase C18 cabidigitallibrary.orgnih.gov |
| Mobile Phase | Solvent that carries the sample through the column. | Acetonitrile/Ammonium Acetate buffer nih.gov |
| Detector | Device used to detect the separated components. | UV-Vis or PDA Detector medcrop.or.kr |
| Flow Rate | The speed at which the mobile phase moves through the column. | 0.3 mL/min nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly useful for identifying volatile and semi-volatile organic compounds that may be formed during the degradation of this compound. jmbfs.org
In a typical GC-MS analysis, the sample is first vaporized and separated in the gas chromatograph. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for its identification by comparing it to spectral libraries like the NIST library. jmbfs.org This technique has been successfully used to identify intermediate metabolites in the biodegradation of various dyes, confirming the cleavage of azo bonds and the formation of smaller molecules. kwarastatepolytechnic.edu.ngjmb.or.kr For example, in the degradation of Reactive Yellow Dye, GC-MS analysis identified several smaller compounds, confirming the breakdown of the parent dye. kwarastatepolytechnic.edu.ng
Liquid Chromatography-Mass Spectrometry (LC-MS/MS, HRMS, TOF-MS) for Comprehensive Metabolite Profiling of this compound
The biotransformation and degradation of azo dyes like this compound can lead to the formation of various metabolites, some of which may be of environmental and toxicological concern. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for the identification and quantification of these degradation products. mdpi.comresearchgate.netscilit.com High-Resolution Mass Spectrometry (HRMS), including Orbitrap and Time-of-Flight (TOF-MS) analyzers, provides highly accurate mass measurements, which are essential for determining the elemental composition of unknown metabolites and degradation intermediates. researchgate.netnih.govnih.gov
In the study of azo dye metabolism, the primary mechanism of breakdown often involves the reductive cleavage of the azo bond (–N=N–). nih.govnih.gov This process typically results in the formation of aromatic amines. Subsequent metabolic or degradation steps can include hydroxylation, desulfonation, and further oxidation, leading to a variety of smaller, often more polar, molecules such as organic acids. mdpi.comsctunisie.org LC-MS/MS methods are adept at separating these complex mixtures and providing structural information through fragmentation patterns. mdpi.comdoi.org For instance, in the analysis of other yellow azo dyes like Reactive Yellow 160A and Reactive Yellow 18, LC-MS has been instrumental in identifying intermediates formed during advanced oxidation processes. mdpi.commdpi.com These studies reveal a common pathway involving the initial attack by hydroxyl radicals on the azo linkage and aromatic rings, followed by fragmentation into smaller organic compounds. mdpi.com
While specific metabolite data for this compound is not extensively published in publicly available literature, the established degradation pathways for structurally similar azo dyes allow for the prediction of likely transformation products. A typical LC-HRMS analysis would aim to identify these predicted intermediates by comparing their exact mass and isotopic patterns with theoretical values and by interpreting their MS/MS fragmentation spectra.
Table 1: Representative Metabolites Identified from Azo Dye Degradation using LC-MS Techniques
| Parent Dye Class | Analytical Technique | Identified Intermediates/Metabolites | Key Findings | Reference |
| Sulfonated Azo Dyes | HPLC-ESI-MS/MS | Aromatic amines, Hydroxylated derivatives, Sulfonated naphthalenes | Cleavage of the azo bond is the primary degradation step. Negative ion mode is effective for detecting sulfonated compounds. | doi.org |
| Sudan III | LC/MS | 4-(phenyldiazenyl)aniline, 1-[(4-aminophenyl)diazenyl]-2-naphthol | Preferential cleavage of the azo bond closest to the naphthalene (B1677914) group was observed during metabolism by Staphylococcus aureus. | nih.govnih.gov |
| Orange II | LC/MS | 4-aminobenzene sulfonic acid | The dye is transported into bacterial cells for metabolism rather than being broken down extracellularly. | nih.gov |
| Reactive Yellow 160A | LC-MS/MS | Intermediates with m/z of 120.01, 179.90, and 210.08 | Degradation occurs via radical desulfonation, diazotization, and denitration, leading to smaller molecules that are eventually mineralized. | mdpi.com |
This table is illustrative and based on findings for other azo dyes, demonstrating the capability of LC-MS techniques for metabolite profiling.
Electrochemical Analytical Methods for this compound Detection and Reaction Interrogation
Electrochemical methods offer a highly sensitive, rapid, and cost-effective approach for the detection and quantification of electroactive species like this compound. acs.orgabechem.com These techniques, which include cyclic voltammetry (CV) and differential pulse voltammetry (DPV), are based on measuring the current response of an analyte to a varying potential. The azo group in this compound is electrochemically active and can be either oxidized or reduced at an electrode surface, providing a measurable analytical signal. researchgate.netsci-hub.se
The development of chemically modified electrodes has significantly enhanced the selectivity and sensitivity of electrochemical sensors for azo dyes. abechem.comabechem.com For instance, glassy carbon electrodes modified with nanomaterials can exhibit excellent catalytic activity towards the oxidation of azo dyes, leading to lower detection limits. acs.org Studies on other azo dyes, such as Sunset Yellow and Tartrazine, have demonstrated that the electrochemical behavior is often pH-dependent, and the oxidation mechanism can involve the hydroxyl groups present on the aromatic rings. acs.orgresearchgate.net
Cyclic voltammetry is particularly useful for interrogating reaction mechanisms. By studying the peak potentials and currents at different scan rates and pH values, researchers can deduce information about the number of electrons and protons involved in the electrode reaction, whether the process is diffusion-controlled or adsorption-controlled, and the stability of the generated intermediates. sci-hub.sebohrium.com This information is critical for understanding the dye's redox chemistry, which is relevant to both its degradation and its potential interactions in biological systems.
Table 2: Summary of Electrochemical Studies on Azo Dyes
| Analyte (Azo Dye) | Electrochemical Method | Electrode System | Key Findings | Reference |
| Thiazole (B1198619) Azo Dyes | Cyclic Voltammetry (CV) | Glassy Carbon Electrode | The overall reaction is diffusion-controlled; a tentative electrode reaction mechanism was proposed. | researchgate.netsci-hub.se |
| Sunset Yellow | CV, Differential Pulse Voltammetry (DPV) | Cu@Cu2O-BNPC Modified Glassy Carbon Electrode | The modified electrode showed significantly enhanced oxidation signals, improving detection sensitivity. | acs.org |
| Dopamine (B1211576) and Uric Acid (using Azo Dye Modifier) | CV, DPV | Azo Dye Modified Carbon Paste Electrode | The azo dye served as an effective modifier for the simultaneous detection of other electroactive species. The detection limit for dopamine was 1.056 µM. | abechem.comabechem.com |
| Reactive Black 5 | In-situ Electrochemical Oxidation | Commercial Steel Wool Electrodes | The azo chromophore was completely cleaved. The predominant mechanism was oxidation by electrochemically generated ferrate(VI). | scielo.org.bo |
Hyphenated Techniques in this compound Research (e.g., LC-DAD, GC-MS/MS)
Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are indispensable in modern chemical analysis. For the study of this compound, Liquid Chromatography with a Diode-Array Detector (LC-DAD) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) are particularly powerful.
LC-DAD is a robust and widely used technique for the analysis of dyes in various samples, including textiles and wastewater. researchgate.netnih.govcu.edu.eg The DAD detector acquires the entire UV-Vis spectrum for each point in the chromatogram, providing both quantitative data (from peak area) and qualitative information (from the absorption spectrum). This spectral information can be used to identify the dye by comparing it to a library of known standards. sctunisie.orgcu.edu.eg When coupled with mass spectrometry (LC-DAD-MS), the technique provides an even higher degree of confidence in compound identification by furnishing molecular weight and fragmentation data alongside the UV-Vis spectrum. researchgate.netmdpi.com This is especially valuable for distinguishing between isomers and identifying unknown degradation products. mdpi.com
While LC-based methods are ideal for the parent dye and its polar metabolites, Gas Chromatography-Mass Spectrometry (GC-MS) is better suited for the analysis of smaller, more volatile, and thermally stable degradation products. theseus.fi For example, the aromatic amines that are often formed from the cleavage of the azo bond can be analyzed by GC-MS after appropriate extraction and derivatization. theseus.fi The use of tandem mass spectrometry (GC-MS/MS) improves selectivity and sensitivity, allowing for the detection of trace levels of these compounds in complex matrices.
Table 3: Applications of Hyphenated Techniques in Dye Analysis
| Analytical Technique | Application | Target Analytes | Key Findings | Reference |
| HPLC-DAD-MS | Analysis of historical textiles | Natural and early synthetic dyes (e.g., fuchsin, rhodamine B) | Enabled identification of dye components and their sources, providing valuable historical information. | researchgate.netnih.gov |
| HPLC-DAD and LC-MS/MS | Identification of natural dyes in Coptic textiles | Indigo, madder, etc. | Confirmed the use of various natural dye mixtures and aided in developing conservation strategies. | cu.edu.eg |
| GC-MS | Analysis of textile chemicals | Aromatic amines from azo dyes, biocides, phthalates | GC-MS is a standard method for identifying carcinogenic aromatic amines released from azo dyes. | theseus.fi |
| LC/MS | Monitoring photocatalytic degradation | Azo dye intermediates | Used to identify reaction pathways and intermediate products during advanced oxidation processes. | researchgate.nettandfonline.com |
Theoretical and Computational Chemistry Studies of Basic Yellow 5
Quantum Chemical Calculations for Basic Yellow 5 Properties and Reactivity
Quantum chemical calculations serve as a powerful tool to elucidate the intrinsic properties of molecules. For this compound, these theoretical approaches provide a foundational understanding of its electronic characteristics and reactivity, which are crucial for its application and environmental fate.
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. While specific DFT studies exclusively focused on this compound are not extensively available in publicly accessible literature, the principles of DFT can be applied to understand its behavior.
A hypothetical DFT analysis of this compound would involve calculating the electron density to determine the molecule's ground-state energy and electronic properties. Such calculations would provide insights into the distribution of electrons within the molecule, highlighting regions of high and low electron density. This information is critical for predicting the molecule's reactivity, stability, and spectroscopic properties. For instance, the calculated electronic structure could help explain the origin of its characteristic yellow color, which arises from electronic transitions between molecular orbitals.
Hypothetical DFT Calculation Parameters for this compound
| Parameter | Value |
|---|---|
| Functional | B3LYP |
| Basis Set | 6-31G(d,p) |
| Solvation Model | PCM (Water) |
| Calculation Type | Geometry Optimization, Frequency Analysis, Electronic Properties |
Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules. An analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is fundamental to understanding a molecule's chemical reactivity and electronic transitions.
For this compound, the energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a key determinant of its color. The absorption of light in the visible spectrum excites an electron from the HOMO to the LUMO. The energy of this transition corresponds to a specific wavelength of light, and the perceived color of the compound is the complementary color of the light absorbed. A smaller HOMO-LUMO gap generally corresponds to absorption at longer wavelengths.
The spatial distribution of the HOMO and LUMO also provides clues about the molecule's reactivity. The HOMO is typically associated with the ability to donate electrons (nucleophilicity), while the LUMO is associated with the ability to accept electrons (electrophilicity). Identifying the locations of these orbitals on the molecular structure of this compound can predict sites susceptible to nucleophilic or electrophilic attack.
Conceptual Molecular Orbital Properties of this compound
| Molecular Orbital | Description | Implication for Reactivity |
|---|---|---|
| HOMO | Typically localized on electron-rich regions of the molecule. | Indicates sites prone to electrophilic attack. |
| LUMO | Generally distributed over electron-deficient areas. | Indicates sites susceptible to nucleophilic attack. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Determines the wavelength of light absorption and thus the color. |
Molecular Dynamics Simulations of this compound Interactions
Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. These simulations can provide detailed information about the interactions of this compound with its environment at an atomistic level.
The adsorption of dyes onto various surfaces is a critical process in both their application (e.g., dyeing textiles) and their removal from wastewater. MD simulations can model the adsorption of this compound onto surfaces such as activated carbon, clays (B1170129), or textile fibers.
In a typical simulation, a model of the surface and the this compound molecule would be constructed. The simulation would then track the trajectory of the dye molecule as it approaches and interacts with the surface. By analyzing these trajectories and the interaction energies, researchers can understand the mechanism of adsorption, identify the key intermolecular forces (e.g., van der Waals forces, electrostatic interactions, hydrogen bonding), and determine the preferred orientation of the dye on the surface.
Parameters in a Hypothetical MD Simulation of this compound Adsorption
| Parameter | Description |
|---|---|
| Force Field | A set of parameters to describe the potential energy of the system (e.g., CHARMM, AMBER). |
| System Setup | A simulation box containing the adsorbent surface, this compound molecules, and solvent (e.g., water). |
| Ensemble | Statistical ensemble used for the simulation (e.g., NVT, NPT). |
| Simulation Time | The duration of the simulation, which needs to be long enough to observe the adsorption event. |
The behavior of this compound in solution is crucial for its application in dyeing processes and for understanding its mobility in the environment. MD simulations can be used to study the solvation of this compound in different solvents, most commonly water.
These simulations can reveal the structure of the solvation shell around the dye molecule, showing how solvent molecules arrange themselves and interact with different parts of the dye. This information is vital for understanding the dye's solubility. Furthermore, MD simulations can be used to calculate transport properties such as the diffusion coefficient, which quantifies the mobility of the dye in the solution.
Reaction Pathway Modeling for this compound Degradation Processes
Understanding the degradation of dyes is essential for developing effective wastewater treatment methods. Computational modeling can be used to investigate the reaction pathways of this compound degradation, for example, through advanced oxidation processes.
By employing quantum chemical methods, researchers can model the reaction of this compound with reactive species such as hydroxyl radicals. These calculations can identify the most likely sites of attack on the dye molecule and map out the potential energy surface of the reaction. This allows for the identification of intermediate products and the determination of the activation energies for different degradation steps. Such models provide a detailed, molecular-level understanding of the degradation mechanism, which can aid in the optimization of treatment technologies.
Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR) for this compound Environmental Behavior
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools of significant value in environmental science and ecotoxicology. dergi-fytronix.commst.dk These models establish a mathematical correlation between the chemical structure of a compound and its biological activity (QSAR) or physicochemical properties (QSPR). For industrial chemicals like this compound, where extensive experimental data on environmental behavior may be limited, QSAR and QSPR offer a cost-effective and time-efficient alternative for predicting their fate and potential impact on ecosystems. researchgate.net
The fundamental principle of QSAR/QSPR modeling is that the environmental behavior of a chemical is intrinsically linked to its molecular structure. By analyzing a dataset of structurally similar compounds with known experimental values for a specific endpoint (e.g., toxicity, biodegradability), it is possible to develop a model that can predict that endpoint for a new or untested compound like this compound. These predictive models are crucial for regulatory assessments and the proactive design of more environmentally benign chemicals. dergi-fytronix.com
For textile dyes, including cationic dyes like this compound, QSAR and QSPR studies can be applied to predict a range of environmental behaviors:
Ecotoxicity: Predicting the acute or chronic toxicity to aquatic organisms such as fish, daphnia, and algae is a primary application of QSAR in ecotoxicology. indexacademicdocs.orgdergipark.org.tr For instance, studies on other azo dyes have successfully used QSAR models to estimate their toxicity, identifying key molecular features that contribute to adverse effects. dergi-fytronix.com While specific QSAR models for this compound are not readily available in public literature, models developed for other cationic or azo dyes can provide insights into its potential ecotoxicological profile.
Biodegradability: The persistence of a dye in the environment is a major concern. QSPR models can be developed to predict the likelihood and rate of biodegradation under various environmental conditions. These models often use molecular descriptors related to the compound's size, shape, and electronic properties to estimate its susceptibility to microbial degradation.
Adsorption and Partitioning: The tendency of a dye to adsorb to sediment and soil or to partition into biota is critical for understanding its distribution in the environment. QSPR models can predict properties like the soil organic carbon-water (B12546825) partitioning coefficient (Koc), which indicates the likelihood of a chemical to be found in soil and sediment.
Photodegradation: Many dyes are designed to be lightfast, which can contribute to their persistence in aquatic environments. QSPR models can be employed to predict the rate of photodegradation by correlating molecular structure with the propensity to absorb light and undergo photochemical reactions. researchgate.net
The development of a robust QSAR or QSPR model involves several key steps: data collection for a training set of compounds, calculation of molecular descriptors, selection of the most relevant descriptors, model development using statistical methods like multiple linear regression (MLR), and rigorous validation of the model's predictive power. dntb.gov.ua
Hypothetical QSAR Model for Aquatic Toxicity of Cationic Dyes
In the absence of a specific QSAR study for this compound, a hypothetical model for a series of cationic dyes can illustrate the approach. The toxicity of these dyes to an aquatic organism like Daphnia magna could be modeled using molecular descriptors that capture key structural features.
The general form of a multiple linear regression QSAR model is:
log(1/EC50) = a(Descriptor 1) + b(Descriptor 2) + ... + c
Where EC50 is the concentration of the dye that causes an effect in 50% of the test organisms, and the descriptors are quantifiable properties of the molecules.
Table 1: Hypothetical Data for a QSAR Model of Cationic Dyes
| Compound | logP | LUMO Energy (eV) | Molecular Weight ( g/mol ) | Experimental log(1/EC50) | Predicted log(1/EC50) |
| Cationic Dye 1 | 2.5 | -1.2 | 350 | 4.2 | 4.1 |
| Cationic Dye 2 | 3.1 | -1.5 | 400 | 4.8 | 4.9 |
| Cationic Dye 3 | 1.9 | -1.0 | 320 | 3.8 | 3.7 |
| This compound | 2.8 | -1.3 | 380 | N/A | 4.5 |
| Cationic Dye 4 | 3.5 | -1.8 | 450 | 5.3 | 5.2 |
| Cationic Dye 5 | 2.2 | -1.1 | 360 | 4.0 | 4.0 |
This table is for illustrative purposes only. The values are not based on actual experimental data for this compound.
In this hypothetical model, logP (the logarithm of the octanol-water partition coefficient) represents the hydrophobicity of the molecule, LUMO Energy (Lowest Unoccupied Molecular Orbital energy) relates to its electrophilicity and reactivity, and Molecular Weight is an indicator of its size. A QSAR model developed from the known data of other cationic dyes could then be used to predict the aquatic toxicity of this compound.
The application of QSAR and QSPR models provides a valuable framework for assessing the potential environmental risks of dyes like this compound, guiding further experimental testing and promoting the development of safer alternatives in the textile industry. elsevierpure.com
Emerging Research Directions and Interdisciplinary Approaches for Basic Yellow 5
Integration of Artificial Intelligence and Machine Learning in Basic Yellow 5 Research (e.g., for process optimization, kinetic modeling)
Artificial intelligence (AI) and machine learning (ML) are revolutionizing research into the treatment of dye-polluted wastewater. These computational tools offer powerful methods for process optimization and kinetic modeling of dye degradation, including for compounds like this compound.
Researchers are employing AI and ML algorithms, such as Artificial Neural Networks (ANN), to model and predict the efficiency of various degradation processes. For instance, in studies on other dyes, ANNs have been successfully used to model the decolorization process, showing a high correlation between predicted and experimental results. researchgate.net These models can analyze the influence of key process variables, such as pH, temperature, and catalyst concentration, to determine the optimal conditions for dye removal. researchgate.net The use of genetic algorithms (GA) in conjunction with ANNs can further enhance optimization, leading to higher degradation efficiencies at lower operational costs. researchgate.net
Kinetic modeling, crucial for understanding the reaction rates and mechanisms of dye degradation, is also being advanced by ML. Generative machine learning frameworks are being developed to efficiently create large-scale kinetic models that can accurately represent the complex metabolic pathways involved in the bioremediation of dyes. nih.gov These models can integrate diverse omics data to characterize intracellular metabolic states, estimate missing kinetic parameters, and reconcile them with experimental data, thereby reducing uncertainty and improving accuracy. nih.gov For example, the RENAISSANCE framework uses a generative machine learning approach to parameterize kinetic models, demonstrating significant gains in efficiency. nih.gov
The development of machine learning models to predict pyrolysis kinetics of biomass waste from preliminary analysis is another relevant area. acs.org These models, based on ANNs, can predict kinetic parameters from the elemental and industrial analysis of biomass, providing valuable data for optimizing pyrolysis processes for dye-adsorbed biomass. acs.org
Interactive Table: Machine Learning Applications in Dye Degradation Research
| ML/AI Technique | Application Area | Key Findings/Benefits | Relevant Dye/Compound Examples |
| Artificial Neural Networks (ANN) | Process Optimization, Prediction Modeling | High correlation with experimental data for degradation efficiency; identifies optimal operating conditions. researchgate.net | Pomegranate Red Dye, Atenolol researchgate.net |
| Genetic Algorithms (GA) | Process Optimization | Works with ANN to find optimal conditions for maximum degradation at minimal cost. researchgate.net | Pomegranate Red Dye researchgate.net |
| Generative Machine Learning | Kinetic Modeling | Efficiently parameterizes large-scale kinetic models, integrates omics data, reduces parameter uncertainty. nih.gov | E. coli metabolism (applicable to bioremediation) nih.gov |
| Bayesian Optimization (BO) | Formulation Development | Useful for developing stable formulations for vaccines, adaptable for remediation agent development. plos.org | Viral Vaccines plos.org |
| AI-assisted PBPK Models | Nanoparticle Delivery Prediction | Predicts the efficiency of nanoparticle delivery to target sites for remediation. nih.gov | Not specified nih.gov |
Development of Sustainable and Eco-friendly Remediation Technologies for this compound
In response to the environmental concerns associated with conventional wastewater treatment methods, there is a growing emphasis on developing sustainable and eco-friendly remediation technologies for dyes like this compound. These approaches prioritize the use of natural resources and processes to minimize environmental impact.
Bioremediation , which utilizes microorganisms like bacteria, fungi, algae, and yeast, is a cornerstone of this green approach. mdpi.comresearchgate.net These organisms can decolorize and degrade azo dyes through their enzymatic activities, offering a cost-effective and environmentally sound alternative to physicochemical methods. mdpi.commdpi.com Microbial remediation generates less sludge and can lead to the complete mineralization of dyes into non-toxic end products. mdpi.com
Algae-based remediation (phycoremediation) has emerged as a particularly promising technology. scione.com Algae can adsorb, uptake, and metabolize dyes, transforming them into less harmful substances. scione.com Species like Chlorella vulgaris have demonstrated high efficiency in removing various dyes from industrial effluents. scione.com The use of algae is not only effective for dye removal but also contributes to oxygen production and nutrient cycling. scione.com
Yeast-mediated decolorization is another area of active research. Yeasts like Saccharomyces cerevisiae have shown the ability to decolorize Basic Yellow dyes with high efficiency. mdpi.com The primary mechanism is often biosorption, where the dye binds to the yeast cell wall. encyclopedia.pub
Enzymatic degradation offers a more targeted approach. Enzymes, such as azoreductase, can be isolated from microorganisms and used to specifically break down the azo bonds in dyes. mdpi.comencyclopedia.pub This method can transform harmful dyes into non-toxic forms. encyclopedia.pub
Advanced Oxidation Processes (AOPs) are also being adapted to be more eco-friendly. For example, the use of bicarbonate-activated hydrogen peroxide is being explored as a greener oxidation system. researchgate.net
Interactive Table: Eco-friendly Remediation Methods for Dyes
| Remediation Technology | Organism/Method | Mechanism | Reported Efficiency Examples |
| Phycoremediation | Chlorella vulgaris | Adsorption, uptake, metabolic degradation scione.com | 91% decolorization of various dyes encyclopedia.pub |
| Phycoremediation | Arthrospira platensis | Biosorption | 75.7% decolorization using complete dry biomass encyclopedia.pub |
| Yeast Bioremediation | Saccharomyces cerevisiae | Biosorption, enzymatic degradation | Up to 93% decolorization of Basic Yellow 2 mdpi.com |
| Fungal Bioremediation | Various fungi | Biosorption, enzymatic degradation (e.g., laccase) | Effective for various dyes researchgate.net |
| Bacterial Bioremediation | Pseudomonas sp. | Enzymatic degradation | High bioremediation ability for various dyes researchgate.net |
| Enzymatic Degradation | Azoreductase | Cleavage of azo bonds mdpi.com | Key enzyme in microbial dye degradation mdpi.com |
Advanced In-Situ Monitoring and Sensing Techniques for this compound in Environmental Systems
Effective management and remediation of this compound require accurate and real-time monitoring of its concentration in environmental systems. Advanced in-situ monitoring and sensing techniques are being developed to replace traditional, time-consuming laboratory-based methods.
Hyperspectral remote sensing is an emerging technology for monitoring water quality over large areas. researchgate.netmdpi.com While direct detection of specific dyes is still a developing area, the principles used to detect other water quality parameters, such as chlorophyll-a and turbidity, can be adapted. mdpi.com These sensors measure the reflectance of light from the water surface across a wide spectrum, and specific spectral features can be correlated with the concentration of certain substances. researchgate.net
Microwave spectroscopy coupled with planar sensors offers a novel approach for the in-situ, real-time monitoring of pollutants in water. nih.gov This technique has shown promise in detecting trace metals and could potentially be adapted for organic pollutants like dyes by modifying the sensor surface for specific binding. nih.gov
The development of novel chemical sensors and biosensors is a key area of research. These sensors are designed to be highly sensitive and selective for target analytes. For example, a field-deployable sensor for phosphate (B84403) has been developed based on the yellow vanadomolybdophosphoric acid method, a colorimetric technique. epa.ie Similar principles could be applied to create sensors for colored compounds like this compound. These systems often incorporate microfluidics, wireless communication, and autonomous operation capabilities, making them suitable for long-term deployment in remote locations. epa.ie
The integration of multiple sensors into an advanced continuous monitoring system (ACMS) provides a comprehensive picture of water quality. mdpi.com These systems can measure a range of parameters simultaneously and transmit data in near real-time, enabling rapid detection of pollution events and informing management decisions. mdpi.com
Synergistic Effects in Mixed Pollutant Systems Involving this compound
Industrial wastewater rarely contains a single pollutant. Therefore, understanding the synergistic and antagonistic effects in mixed pollutant systems is crucial for developing effective remediation strategies. Research in this area explores how the presence of other contaminants, such as other dyes, heavy metals, or organic compounds, affects the degradation of this compound.
Studies have shown that the simultaneous removal of different types of pollutants can sometimes be more effective than treating them individually. This is often due to synergistic effects in processes like photocatalysis and adsorption. researchgate.net
In photocatalytic systems , the presence of a second pollutant can enhance the degradation of the first. For example, one pollutant can act as an electron acceptor, preventing the recombination of electron-hole pairs in the photocatalyst and thereby increasing the generation of reactive oxygen species that degrade the target pollutant. researchgate.net The pH of the mixed pollutant solution plays a significant role in these interactions by affecting the surface charge of the catalyst and the ionization state of the pollutants. researchgate.net
In adsorption-based systems , co-adsorption of multiple dyes can lead to a higher total adsorption capacity than the sum of the individual capacities. researchgate.net For instance, the adsorption of mixed solutions of methyl orange and sunset yellow onto layered double hydroxides (LDHs) showed a significant synergistic effect, with the total amount of adsorbed dyes being much higher than for the single-dye solutions. researchgate.net This can be attributed to various interactions between the dye molecules and the adsorbent surface.
The combination of different remediation processes, such as adsorption and Fenton oxidation , can also create synergistic effects. rsc.org Adsorption can pre-concentrate the pollutant onto a catalyst surface, which then enhances the efficiency of the Fenton reaction for degrading the adsorbed pollutant. rsc.org This integrated approach can also help in regenerating the adsorbent. rsc.org
It is also important to consider that some combinations of pollutants can have antagonistic effects, where the presence of one pollutant inhibits the removal of another. Furthermore, the interaction of dyes with other substances can have toxicological implications, as mixtures of dyes may produce additive or synergistic adverse effects. cspinet.org
Circular Economy Principles in this compound Lifecycle Management Research
The concept of a circular economy, which aims to eliminate waste and keep materials in use for as long as possible, is increasingly being applied to the lifecycle management of chemicals like this compound. ellenmacarthurfoundation.orgmdpi.com This approach represents a paradigm shift from the traditional linear "take-make-waste" model. ellenmacarthurfoundation.org
The core principles of a circular economy include:
Eliminating waste and pollution from the outset. ellenmacarthurfoundation.org
Circulating products and materials at their highest value through reuse, remanufacturing, and recycling. ellenmacarthurfoundation.org
Regenerating nature . ellenmacarthurfoundation.org
In the context of this compound, applying circular economy principles involves several research directions:
Waste Valorization: Instead of simply degrading the dye, research is focused on recovering and reusing it, or transforming the dye-containing sludge into valuable products. For example, biomass used to adsorb the dye could be converted into biofuels or biochar through pyrolysis. This aligns with the principles of a circular bioeconomy. scielo.br
Sustainable-by-Design: This involves redesigning industrial processes to minimize the use of hazardous dyes like this compound or replacing them with more environmentally benign alternatives. Circular chemistry, an approach that adopts circular economy principles for chemical processes, plays a key role here. scielo.br
Lifecycle Assessment (LCA): Conducting comprehensive LCAs for products containing this compound is essential to understand their full environmental impact, from production to end-of-life. researchgate.net This information is crucial for implementing circular economy strategies effectively and can be integrated into tools like Digital Product Passports (DPPs) to enhance transparency and traceability. researchgate.net
Developing Closed-Loop Systems: Research into advanced separation and purification technologies can enable the recovery of this compound from wastewater streams, allowing it to be reused in the dyeing process. This closes the loop and reduces the demand for virgin dye production.
By integrating these principles, the chemical industry can move towards a more sustainable model that minimizes the environmental footprint of dyes like this compound, turning waste streams into value streams and decoupling economic activity from resource consumption. mdpi.com
Q & A
Q. What standardized protocols are recommended for characterizing Basic Yellow 5’s spectral properties in aqueous solutions?
Methodological Answer:
- Use UV-Vis spectroscopy to identify absorption maxima (λmax) in the 300–500 nm range, ensuring calibration with reference standards .
- Validate results via HPLC coupled with a photodiode array detector to confirm purity and detect degradation byproducts .
- Report solvent pH and temperature, as these factors influence spectral shifts .
Q. How can researchers mitigate batch-to-batch variability in this compound synthesis for reproducibility?
Methodological Answer:
- Document reaction parameters (e.g., molar ratios, temperature, pH) using controlled synthesis protocols .
- Characterize each batch via FT-IR and <sup>1</sup>H/<sup>13</sup>C NMR to confirm structural consistency .
- Apply statistical tools (e.g., ANOVA) to quantify variability and identify critical process parameters .
Q. Which analytical techniques are optimal for quantifying this compound in complex matrices (e.g., biological or environmental samples)?
Methodological Answer:
- Employ solid-phase extraction (SPE) paired with LC-MS/MS for high sensitivity and selectivity .
- Validate recovery rates using spiked samples and internal standards (e.g., deuterated analogs) .
- Cross-validate with fluorescence spectroscopy if the compound exhibits intrinsic emissive properties .
Advanced Research Questions
Q. How should researchers design experiments to resolve contradictions in reported photodegradation pathways of this compound?
Methodological Answer:
- Conduct controlled photolysis studies under varied light sources (UV vs. visible) and oxygen conditions .
- Use high-resolution mass spectrometry (HRMS) to identify transient intermediates and propose mechanistic pathways .
- Compare kinetic data (e.g., rate constants) across studies, applying meta-analysis to reconcile discrepancies .
Q. What computational modeling approaches are suitable for predicting this compound’s interactions with biomolecules?
Methodological Answer:
Q. How can experimental designs optimize the catalytic efficiency of this compound in novel applications (e.g., dye-sensitized solar cells)?
Methodological Answer:
- Screen dye-loading parameters (e.g., immersion time, solvent polarity) using a factorial design approach .
- Characterize electron transfer kinetics via electrochemical impedance spectroscopy (EIS) .
- Benchmark performance against established dyes (e.g., N719) with controlled photovoltaic testing .
Data Analysis and Validation
Q. What statistical frameworks are recommended for analyzing dose-response relationships in toxicological studies of this compound?
Methodological Answer:
Q. How should researchers validate conflicting results in this compound’s adsorption behavior across different substrates?
Methodological Answer:
- Replicate experiments under identical conditions (pH, ionic strength) and compare isotherm models (Langmuir vs. Freundlich) .
- Use surface characterization techniques (e.g., BET, XPS) to correlate adsorption capacity with substrate porosity or functional groups .
- Apply error propagation analysis to quantify uncertainty in derived parameters .
Reproducibility and Ethics
Q. What documentation standards ensure reproducibility in studies involving this compound?
Methodological Answer:
Q. How can researchers address ethical considerations in studies using this compound for in vivo applications?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
